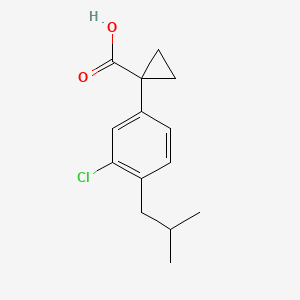

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)-

Description

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)-, is a cyclopropane-containing compound featuring a carboxylic acid group and a substituted aryl moiety. Cyclopropane rings are known for their strain-driven reactivity, while the chloro and isobutyl groups enhance lipophilicity, suggesting applications in medicinal chemistry or material science.

Properties

CAS No. |

26961-91-1 |

|---|---|

Molecular Formula |

C14H17ClO2 |

Molecular Weight |

252.73 g/mol |

IUPAC Name |

1-[3-chloro-4-(2-methylpropyl)phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C14H17ClO2/c1-9(2)7-10-3-4-11(8-12(10)15)14(5-6-14)13(16)17/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |

InChI Key |

BXEAQQJRMLUDOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- typically involves the reaction of cyclopropanecarboxylic acid with 3-chloro-4-isobutylphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropanecarboxylic acid chloride reacts with 3-chloro-4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Cyclopropanecarboxylic acid derivatives have shown promise in the pharmaceutical sector, particularly as anti-inflammatory agents. Research indicates that compounds with this structure can inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostanoids involved in inflammation and pain pathways. For instance, certain derivatives have been investigated as potential treatments for conditions like systemic scleroderma and colorectal cancer by modulating inflammatory responses and tumor growth in animal models .

Case Study: Anti-Inflammatory Activity

A study involving a derivative of cyclopropanecarboxylic acid demonstrated significant anti-inflammatory effects in mouse models. The compound was found to reduce collagen deposition and mitigate skin thickening associated with scleroderma . This highlights the potential therapeutic applications of cyclopropanecarboxylic acid derivatives in treating chronic inflammatory diseases.

Agricultural Applications

Pesticide Development

The unique structural properties of cyclopropanecarboxylic acid make it suitable for developing novel pesticides. Its ability to interact with biological systems can be exploited to create compounds that target specific pests while minimizing harm to beneficial organisms. Research has focused on synthesizing derivatives that exhibit high efficacy against common agricultural pests .

Case Study: Insecticidal Properties

A derivative of cyclopropanecarboxylic acid was evaluated for its insecticidal properties against aphids. The study indicated that the compound effectively reduced aphid populations in controlled environments, suggesting its potential use as a biopesticide .

Cosmetic Formulations

Topical Applications

In the realm of cosmetics, cyclopropanecarboxylic acid derivatives are being explored for their skin benefits. Their anti-inflammatory properties can be advantageous in formulating products aimed at reducing skin irritation and promoting healing. Formulations incorporating these compounds have shown promise in enhancing skin hydration and overall appearance .

Case Study: Skin Care Efficacy

A formulation containing a cyclopropanecarboxylic acid derivative was tested for its moisturizing effects on human skin. Results indicated improved hydration levels and reduced irritation compared to control formulations, underscoring the compound's utility in cosmetic applications .

Summary of Applications

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Ex 26 (S1PR1 Antagonist)

Ex 26, described in as 1-(5’-((1-(4-chloro-3-methylphenyl)ethyl)amino)-2′-fluoro-3,5-dimethyl-[1,1′-biphenyl]-4-ylcarboxamido cyclopropanecarboxylic acid, shares a cyclopropanecarboxylic acid backbone but differs significantly in substituents:

- Aryl Group : Ex 26 contains a 4-chloro-3-methylphenyl group vs. the 3-chloro-4-isobutylphenyl group in the target compound. The positional swap of chloro and alkyl substituents alters steric bulk and electronic effects.

- Additional Substituents : Ex 26 includes a fluorine atom and a dimethyl biphenyl structure, which likely enhance receptor binding specificity (S1PR1 antagonism) but reduce solubility compared to the target compound.

- Functional Implications : The biphenyl and fluorine in Ex 26 suggest optimized pharmacokinetics for central nervous system (CNS) penetration, whereas the isobutyl group in the target compound may prioritize membrane affinity .

Comparison with PharmaBlock Derivatives ()

Several cyclopropanecarboxylic acid derivatives from PharmaBlock Sciences highlight structural diversity:

| Compound Name (CAS) | Key Substituents | Functional Implications |

|---|---|---|

| 1-(2-Hydroxyethyl) cyclopropanecarbonitrile (1421602-17-6) | Hydroxyethyl, nitrile group | Increased polarity; potential intermediate for drug synthesis |

| 1-(2-Aminoethyl) cyclopropanecarboxylic acid hydrochloride (31420-47-0) | Aminoethyl, hydrochloride salt | Enhanced water solubility; possible use in peptide mimetics |

| Methyl trans-2-{[(tert-butoxy)carbonyl] amino}cyclopropane-1-carboxylate (162129-55-7) | Boc-protected amino, methyl ester | Stabilized intermediate for solid-phase synthesis |

| 2-(1-Methyl-cyclopropyl)-ethanol (126822-37-5) | Methyl-cyclopropyl, ethanol | Lower molecular weight; volatile applications |

- Target Compound vs. PharmaBlock Derivatives: The 3-chloro-4-isobutylphenyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the hydroxyethyl or aminoethyl groups in PharmaBlock analogs. Unlike the Boc-protected derivative (162129-55-7), the target compound lacks protective groups, suggesting it may be a final product rather than a synthetic intermediate. The hydrochloride salt form in 31420-47-0 highlights strategies to improve bioavailability, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Trends

- Molecular Weight: The aryl-substituted target compound (~300–350 g/mol) is heavier than smaller analogs like 2-(1-methyl-cyclopropyl)-ethanol (126822-37-5, ~128 g/mol), impacting diffusion rates.

- Ionization : The carboxylic acid group (pKa ~4–5) ensures partial deprotonation at physiological pH, enhancing solubility compared to neutral esters (e.g., 162129-55-7).

Research Implications and Limitations

- Biological Activity: While Ex 26 demonstrates targeted S1PR1 antagonism, the pharmacological profile of the target compound remains uncharacterized in the provided evidence.

- Synthetic Utility : PharmaBlock derivatives emphasize the versatility of cyclopropanecarboxylic acids as intermediates, whereas the target compound’s complexity may limit large-scale synthesis.

Biological Activity

Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is . It features a cyclopropane ring with a carboxylic acid group and a substituted phenyl group. The presence of chlorine and isobutyl groups contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 228.69 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 26961-91-1 |

Research indicates that this compound exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Additionally, it has been noted for its potential in modulating metabolic pathways related to glucose metabolism and lipid profiles.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that derivatives of cyclopropanecarboxylic acids can alleviate inflammation and pain. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders .

- Metabolic Regulation : The compound has been investigated for its role in regulating blood sugar levels, suggesting potential applications in managing diabetes .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of cyclopropanecarboxylic acid derivatives resulted in a significant reduction in inflammatory markers. The results indicated a decrease in prostaglandin levels, supporting the compound's role as a COX inhibitor.

Case Study 2: Metabolic Impact

In another study focusing on diabetic rats, treatment with the compound led to improved glucose tolerance and reduced insulin resistance. The findings suggest that the compound may enhance metabolic health through modulation of key metabolic pathways.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.